molecular formula C24H19NO4S B11506879 1-[(2-hydroxyethyl)sulfanyl]-N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

1-[(2-hydroxyethyl)sulfanyl]-N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11506879
M. Wt: 417.5 g/mol
InChI Key: LTZJRDZFFHQVQA-UHFFFAOYSA-N
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Description

1-[(2-Hydroxyethyl)sulfanyl]-N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a molecular formula of C23H17NO4S This compound features a unique structure that includes an anthracene core, a carboxamide group, and a sulfanyl group attached to a hydroxyethyl chain

Preparation Methods

The synthesis of 1-[(2-hydroxyethyl)sulfanyl]-N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the anthracene core: This can be achieved through the cyclization of appropriate precursors under high-temperature conditions.

    Introduction of the carboxamide group: This step involves the reaction of the anthracene derivative with an amine, such as 3-methylphenylamine, under suitable conditions to form the carboxamide linkage.

    Attachment of the sulfanyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[(2-Hydroxyethyl)sulfanyl]-N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the sulfanyl group to a thiol.

    Substitution: The hydroxyethyl group can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The carboxamide group can participate in condensation reactions to form imides or other derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Hydroxyethyl)sulfanyl]-N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(2-hydroxyethyl)sulfanyl]-N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with molecular targets through its functional groups. The carboxamide and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The anthracene core may also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar compounds to 1-[(2-hydroxyethyl)sulfanyl]-N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide include:

    1-[(2-Hydroxyethyl)sulfanyl]anthra-9,10-quinone: This compound shares the anthracene core and sulfanyl group but lacks the carboxamide group, resulting in different chemical properties and reactivity.

    N-(3-Methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: This compound lacks the sulfanyl group, which affects its solubility and interaction with biological molecules.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds.

Properties

Molecular Formula

C24H19NO4S

Molecular Weight

417.5 g/mol

IUPAC Name

1-(2-hydroxyethylsulfanyl)-N-(3-methylphenyl)-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C24H19NO4S/c1-14-5-4-6-15(13-14)25-24(29)19-10-9-18-20(23(19)30-12-11-26)22(28)17-8-3-2-7-16(17)21(18)27/h2-10,13,26H,11-12H2,1H3,(H,25,29)

InChI Key

LTZJRDZFFHQVQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)SCCO

Origin of Product

United States

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